3,5-Dinitrobenzaldehyde

Chiral chromatography Enantiomer resolution Crown ether CSP

3,5-Dinitrobenzaldehyde (CAS 14193-18-1, C₇H₄N₂O₅, MW 196.12) is a disubstituted nitro-aromatic aldehyde bearing electron-withdrawing nitro groups at the meta (3- and 5-) positions relative to the formyl group. This symmetrical meta-substitution pattern imparts distinct electronic and steric properties that differentiate it from its ortho- and para-substituted regioisomers.

Molecular Formula C7H4N2O5
Molecular Weight 196.12 g/mol
CAS No. 14193-18-1
Cat. No. B077469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrobenzaldehyde
CAS14193-18-1
Molecular FormulaC7H4N2O5
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O
InChIInChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H
InChIKeyYCTNWTBGSOCMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrobenzaldehyde (CAS 14193-18-1): A Differentiated Nitro-Aromatic Aldehyde for Chiral Resolution and Heterocyclic Synthesis


3,5-Dinitrobenzaldehyde (CAS 14193-18-1, C₇H₄N₂O₅, MW 196.12) is a disubstituted nitro-aromatic aldehyde bearing electron-withdrawing nitro groups at the meta (3- and 5-) positions relative to the formyl group. This symmetrical meta-substitution pattern imparts distinct electronic and steric properties that differentiate it from its ortho- and para-substituted regioisomers. The compound is a crystalline solid (mp ~85 °C) with established synthetic accessibility via reduction of 3,5-dinitrobenzoyl chloride using lithium aluminum tri-tert-butoxyhydride, as documented in Organic Syntheses [1]. Its primary value lies not in the aldehyde functionality alone, but in the unique electronic environment created by the dual meta-nitro substitution, which critically enables two key applications: (i) the superior chiral resolution of its N-acyl-α-amino acid derivatives compared to mono-nitro or non-nitro analogs, and (ii) the activation of ortho-methyl substituents for redox-neutral annulation reactions that fail with less electron-deficient substrates.

Why 3,5-Dinitrobenzaldehyde Cannot Be Replaced by Mono-Nitrobenzaldehydes or Other Dinitro Regioisomers in Critical Applications


The symmetrical 3,5-dinitro substitution pattern generates an electronic environment that is not achievable with mono-nitrobenzaldehydes (e.g., 3-nitrobenzaldehyde or 4-nitrobenzaldehyde) or with regioisomeric dinitrobenzaldehydes (e.g., 2,4-dinitrobenzaldehyde or 2,6-dinitrobenzaldehyde). In chiral chromatographic resolution, N-(3,5-dinitrobenzoyl)-α-amino acids consistently outperform N-(3-nitrobenzoyl) and N-benzoyl analogs—a finding directly attributed to the enhanced π-acceptor character and hydrogen-bonding capacity conferred specifically by the 3,5-dinitro arrangement [1]. In synthetic chemistry, 2-methyl-3,5-dinitrobenzaldehyde undergoes redox-neutral annulation with tetrahydroisoquinoline in 81% yield, whereas substrates missing one nitro group or bearing alternative electron-withdrawing groups fail entirely, even under microwave heating at 200 °C [2]. These are not incremental improvements; they represent functional thresholds where analog substitution leads to complete loss of desired activity. Procurement officers and researchers must therefore recognize that price-driven substitution with structurally similar nitrobenzaldehydes carries a high risk of experimental failure.

Quantitative Differentiation Evidence for 3,5-Dinitrobenzaldehyde in Chiral Resolution, Synthetic Chemistry, and Analytical Derivatization


Superior Chiral Resolution of N-(3,5-Dinitrobenzoyl)-α-amino Acids versus Mono-Nitro and Non-Nitro Benzoyl Analogs

In a direct head-to-head comparison using an HPLC chiral stationary phase (CSP) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, N-(3,5-dinitrobenzoyl)-α-amino acids demonstrated markedly superior enantioseparation compared to the corresponding N-(3-nitrobenzoyl)-α-amino acids and N-benzoyl-α-amino acids. Across eight tested N-(3,5-dinitrobenzoyl)-α-amino acid analytes, the separation factor (α) ranged from 1.06 to 1.81 and the resolution factor (R_S) ranged from 0.54 to 2.81, whereas the mono-nitro and non-nitro benzoyl analogs gave inferior or negligible resolution under identical mobile phase conditions (acetic acid–triethylamine–acetonitrile, 0.05/0.25/100 v/v/v) [1]. This represents a qualitative leap in separation capability directly attributable to the dual 3,5-nitro substitution pattern.

Chiral chromatography Enantiomer resolution Crown ether CSP

3,5-Dinitrobenzaldehyde Derivatives on Double-Ureide CSP Deliver Resolution Factors R_S up to 5.17

On a distinct chiral stationary phase featuring a double-ureide binding pocket derived from (1S,2S)-1,2-diaminocyclohexane, N-(3,5-dinitrobenzoyl)-α-amino acids achieved separation factors (α) in the range of 1.11–1.35 and resolution factors (R_S) ranging from 2.19 to 5.17 when using 20% 2-propanol in hexane with 0.1% trifluoroacetic acid as mobile phase [1]. Critically, the corresponding ethyl esters of these N-(3,5-dinitrobenzoyl)-α-amino acids were either not resolved or showed only marginal separation under identical conditions, demonstrating that the free carboxylic acid moiety works synergistically with the 3,5-dinitrobenzoyl group for chiral recognition inside the double-ureide pocket.

Chiral stationary phase Ureide pocket Carboxylate recognition

2-Methyl-3,5-dinitrobenzaldehyde Enables Redox-Neutral Annulation in 81% Yield Where Less Nitrated Analogs Fail Completely

In a systematic study of redox-neutral annulations between cyclic amines and electron-deficient o-tolualdehydes, 2-methyl-3,5-dinitrobenzaldehyde (5a) reacted with 1,2,3,4-tetrahydroisoquinoline (THIQ) under optimized conditions (0.1 M in AcOH, 2 equiv THIQ, 2 h) to afford the annulation product 6a in 81% isolated yield [1]. Under identical or more forcing conditions, substrates lacking one nitro group, replacing a nitro with a different electron-withdrawing group, or changing the methyl to an ethyl group failed to undergo annulation—including under microwave heating at 200 °C for 15 min [1]. Simple o-tolualdehyde (no nitro groups) is also insufficiently activated and fails entirely [1].

Redox-neutral annulation C–H functionalization Tetrahydroprotoberberine synthesis

3,5-Dinitrobenzaldehyde as a Derivatization Agent for Azide Detection by Capillary Electrophoresis

A capillary electrophoresis method utilizing 3,5-dinitrobenzaldehyde as a derivatization agent was developed for the determination of azide in drink samples fortified with sodium azide. The 3,5-dinitrobenzoyl derivatization enabled photodiode array detection after a simple and rapid sample preparation requiring only dilution following derivatization [1]. While no direct comparative data with alternative derivatization aldehydes is available from this study, the selection of the 3,5-dinitro substitution pattern is consistent with the class-level understanding that the dual meta-nitro groups enhance both derivatization kinetics (via increased carbonyl electrophilicity) and detection sensitivity (via enhanced UV chromophore properties).

Capillary electrophoresis Azide quantification Forensic analysis

Definitive Low-Temperature Crystal Structure of 3,5-Dinitrobenzaldehyde Enables Unambiguous Identity Confirmation

The crystal structure of 3,5-dinitrobenzaldehyde was determined from low-temperature data (110 ± 2 K) by single-crystal X-ray diffraction, revealing a stacked-layered organization stabilized by C–H···O interactions [1]. The structure refined to a residual factor R = 0.0434 for significantly intense reflections (wR = 0.1152), providing high-confidence atomic coordinates (space group P 1 21/n 1, a = 8.2791 Å, b = 6.2091 Å, c = 14.9903 Å, β = 93.5895°) [1]. This crystallographic dataset serves as a definitive identity standard that can be used to confirm the correct regioisomer—an important consideration given the documented misidentification of 2,6-dinitro vs. 3,5-dinitro isomers in the literature [2].

X-ray crystallography Structural confirmation C–H···O interactions

Commercial Availability with Specified Purity Grades up to 98% Enables Fit-for-Purpose Procurement

3,5-Dinitrobenzaldehyde is commercially available with batch-specific analytical characterization. Bidepharm supplies the compound at a standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC . Axios Research offers a fully characterized reference standard grade compliant with regulatory guidelines, specifically for use as a reference standard of API Benzaldehyde in analytical method development, method validation (AMV), and Quality Controlled (QC) applications [1]. CATO Research Chemicals provides the compound as an analytical standard developed under ISO 17034 reference material producer accreditation [2]. This tiered availability—from synthesis-grade (~95%) to pharmacopeial reference standard—enables fit-for-purpose procurement across research, development, and quality control workflows.

Analytical reference standard Purity specification Quality control

Optimal Application Scenarios for 3,5-Dinitrobenzaldehyde Based on Quantified Differentiation Evidence


Chiral HPLC Method Development and Enantiomeric Purity Analysis of α-Amino Acids

3,5-Dinitrobenzaldehyde is the preferred derivatization reagent for preparing N-(3,5-dinitrobenzoyl)-α-amino acids intended for chiral HPLC resolution on crown ether or double-ureide chiral stationary phases. The quantitative evidence demonstrates separation factors (α) up to 1.81 and resolution factors (R_S) up to 5.17 for the 3,5-dinitrobenzoyl derivatives, far exceeding the performance of mono-nitrobenzoyl or benzoyl analogs [1][2]. Analytical laboratories developing pharmacopeial methods for chiral amino acid purity should specify 3,5-dinitrobenzaldehyde of ≥98% purity, ideally as a certified reference standard under ISO 17034, to ensure reproducible derivatization and chromatographic performance.

Synthesis of Tetrahydroprotoberberine Alkaloid Scaffolds via Redox-Neutral C–H Annulation

The 3,5-dinitro substitution pattern is structurally essential for the redox-neutral annulation of 2-methylbenzaldehydes with tetrahydroisoquinolines to form tetrahydroprotoberberine core structures. With 2-methyl-3,5-dinitrobenzaldehyde, the reaction proceeds in 81% isolated yield under mild conditions (AcOH, 2 h) [1]. Critically, removal of either nitro group or their replacement with alternative electron-withdrawing substituents results in complete failure to react—even under microwave heating at 200 °C [1]. Medicinal chemistry groups synthesizing libraries of protoberberine analogs for biological evaluation must procure the authentic 3,5-dinitro-substituted aldehyde; regioisomeric or less nitrated analogs will not support this transformation.

Forensic and Environmental Azide Analysis via Derivatization-Capillary Electrophoresis

For the quantitative determination of azide in forensic samples or beverage matrices, 3,5-dinitrobenzaldehyde serves as a validated derivatization agent enabling sensitive photodiode array detection following capillary electrophoretic separation [1]. The electron-deficient nature of the 3,5-dinitrobenzoyl group enhances both the derivatization efficiency and the UV chromophoric response. Laboratories implementing this method should source 3,5-dinitrobenzaldehyde with documented purity (≥98%) and store at 2–8 °C under inert atmosphere per vendor recommendations to maintain aldehyde integrity for reproducible derivatization.

Pharmaceutical Reference Standard for API Benzaldehyde Impurity Profiling

3,5-Dinitrobenzaldehyde is established as a fully characterized reference standard for API Benzaldehyde in pharmaceutical quality control workflows, supporting analytical method development, method validation (AMV), and routine QC applications in compliance with regulatory guidelines [1]. The availability of the compound as an ISO 17034-certified reference material with batch-specific Certificates of Analysis (including NMR, HPLC, and GC data) makes it suitable for GMP/GLP environments where traceability and measurement uncertainty must be documented [2][3]. Procurement for this use case should specify reference standard grade rather than synthesis-grade material.

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